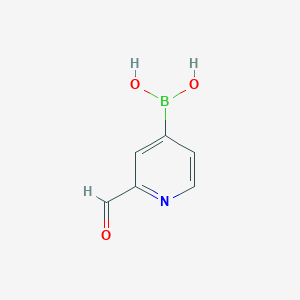
(2-ホルミルピリジン-4-イル)ボロン酸
概要
説明
(2-Formylpyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring with a formyl substituent at the 2-position
科学的研究の応用
(2-Formylpyridin-4-yl)boronic acid has diverse applications in scientific research:
生化学分析
Biochemical Properties
(2-Formylpyridin-4-yl)boronic acid is structurally a trivalent boron-containing organic compound that possesses one alkyl substituent and two hydroxyl groups . It is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . The compound interacts with enzymes, proteins, and other biomolecules in the context of these reactions .
Cellular Effects
The cellular effects of (2-Formylpyridin-4-yl)boronic acid are primarily observed in its role in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in carbon-carbon bond-forming processes, which are fundamental to many cellular functions .
Molecular Mechanism
The molecular mechanism of action of (2-Formylpyridin-4-yl)boronic acid is primarily through its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
The temporal effects of (2-Formylpyridin-4-yl)boronic acid in laboratory settings are primarily related to its stability and degradation over time. The compound is relatively stable, readily prepared, and generally environmentally benign
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Formylpyridin-4-yl)boronic acid typically involves the borylation of a halogenated pyridine derivativeThis reaction involves the coupling of a halopyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of (2-Formylpyridin-4-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process .
化学反応の分析
Types of Reactions
(2-Formylpyridin-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: 2-Carboxypyridin-4-ylboronic acid.
Reduction: 2-Hydroxymethylpyridin-4-ylboronic acid.
Substitution: Various biaryl compounds depending on the coupling partner.
作用機序
The mechanism of action of (2-Formylpyridin-4-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors .
類似化合物との比較
Similar Compounds
Pyridinylboronic acids: Compounds with similar structures but different substituents on the pyridine ring.
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
Uniqueness
(2-Formylpyridin-4-yl)boronic acid is unique due to the presence of both a formyl group and a boronic acid group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research .
特性
IUPAC Name |
(2-formylpyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO3/c9-4-6-3-5(7(10)11)1-2-8-6/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNDOTHWFFKAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634893 | |
| Record name | (2-Formylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903513-63-3 | |
| Record name | (2-Formylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















